![molecular formula C14H14BrNO2 B3019897 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol CAS No. 1232789-43-3](/img/structure/B3019897.png)
4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol
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Description
Synthesis Analysis
The synthesis of various bromophenol derivatives, including those similar to 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol, has been reported in several studies. For instance, the synthesis of Schiff base compounds, which are structurally related to the target molecule, has been achieved through the reaction of substituted salicylaldehydes with different amines. In one study, 5-bromosalicylaldehyde was reacted with 6-methyl-2-aminopyridine to yield a Schiff base compound with a bromo-substituent on the phenol ring . Another synthesis involved the reaction of vanillin and p-anisidine in water using a stirrer method, resulting in a Schiff base with methoxy groups . Additionally, the synthesis of a Schiff base by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene has been described, with the potential for cyclization reactions under certain conditions .
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structures of bromophenol derivatives. The crystal structures of these compounds often reveal a monoclinic system with specific space groups and unit cell dimensions . The molecular geometry obtained from X-ray crystallography is often compared with theoretical calculations using density functional theory (DFT) methods, which show good agreement with experimental values . The molecular conformation is frequently stabilized by intramolecular hydrogen bonds, as observed in the case of a Schiff base compound with an intramolecular O–H...N hydrogen bond .
Chemical Reactions Analysis
The reactivity of bromophenol derivatives has been explored through various theoretical and experimental approaches. DFT and natural bond orbital (NBO) analyses have been performed to understand the chemical activity and reactivity parameters of these compounds . The interactions between the title molecule and DNA bases have been investigated using electrophilicity-based charge transfer (ECT) methods . Furthermore, the conversion of one bromophenol derivative to another through cyclization reactions has been studied theoretically .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives have been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and mass spectrometry . These compounds exhibit characteristic absorption bands corresponding to their functional groups. The vibrational frequencies and bond parameters obtained from theoretical calculations are in good agreement with experimental data . The radical scavenging activities of these compounds have been assessed using assays like DPPH, DMPD(+), and ABTS(+), indicating their potential antioxidant properties . Additionally, the thermal behavior of certain bromophenol derivatives has been analyzed through thermogravimetric analysis (TGA), revealing multi-stage decomposition processes .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it an attractive target for the development of novel drugs against tuberculosis .
Mode of Action
The compound interacts with its target, InhA, by acting as a slow, tight-binding inhibitor . This means that it binds to the enzyme slowly but once bound, it remains attached for a long time, effectively blocking the enzyme’s activity.
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis pathway in Mycobacterium tuberculosis. This pathway is essential for the survival and virulence of the bacteria, as it is involved in the synthesis of mycolic acids, which are key components of the bacterial cell wall .
Result of Action
The result of the compound’s action is the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, leading to impaired cell wall formation and ultimately, the death of the bacteria .
properties
IUPAC Name |
4-bromo-2-[(3-methoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVYUWPZKSGSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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